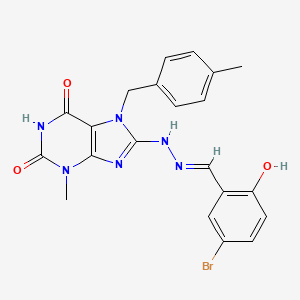

(E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Beschreibung

Eigenschaften

IUPAC Name |

8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN6O3/c1-12-3-5-13(6-4-12)11-28-17-18(27(2)21(31)25-19(17)30)24-20(28)26-23-10-14-9-15(22)7-8-16(14)29/h3-10,29H,11H2,1-2H3,(H,24,26)(H,25,30,31)/b23-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKXIRSKCQAXCT-AUEPDCJTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=C(C=CC(=C4)Br)O)N(C(=O)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C/C4=C(C=CC(=C4)Br)O)N(C(=O)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a novel purine derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, effects on various biological systems, and therapeutic potential.

Chemical Structure and Properties

This compound belongs to the purine family, characterized by a purine ring substituted with various functional groups that influence its biological activity. The presence of a hydrazinyl group and additional aromatic substituents enhances its interaction with biological macromolecules.

Research indicates that compounds similar to (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione may exhibit multiple mechanisms of action:

- Inhibition of Enzymatic Activity : These compounds can inhibit specific enzymes involved in cancer pathways and inflammation.

- Interaction with Nucleic Acids : The purine structure allows for potential interactions with DNA and RNA, influencing cellular processes such as replication and transcription.

- Receptor Modulation : The compound may interact with various receptors, including those involved in neurotransmission and cell signaling.

Anticancer Activity

Several studies have reported the anticancer properties of purine derivatives. For instance:

- Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Specific studies indicate significant inhibition of cell proliferation in lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties:

- Inhibition Zones : Testing against Gram-positive and Gram-negative bacteria has shown varying degrees of inhibition compared to standard antibiotics.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of purine derivatives:

- Animal Models : Compounds have demonstrated significant reductions in inflammatory markers in models of induced inflammation, indicating their therapeutic potential in treating inflammatory diseases .

Case Studies

- Case Study on Cancer Treatment : A study involving a series of purine derivatives revealed that specific substitutions at the 8-position significantly enhanced anticancer activity against multiple cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .

- Case Study on Inflammation : In a rat model of endotoxemia, derivatives exhibited strong anti-TNF-α effects, suggesting their role in modulating immune responses and inflammation .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Therapeutic Agents : The compound is being investigated for its role in synthesizing novel therapeutic agents aimed at treating viral infections and certain cancers. Its structure allows for modifications that enhance efficacy against specific disease targets.

Anticancer Properties : Preliminary studies indicate that this compound may exhibit anticancer activity through mechanisms such as enzyme inhibition and modulation of cell signaling pathways. Research has shown that derivatives of purine can interact with DNA and RNA synthesis pathways, potentially leading to apoptosis in cancer cells .

Biochemical Research

Purine Metabolism Studies : Researchers utilize this compound to study purine metabolism and its implications in cellular processes. Understanding how this compound affects metabolic pathways can provide insights into various biological systems and disease states .

Enzyme Inhibition Research : The compound has been evaluated for its ability to inhibit specific enzymes involved in nucleic acid metabolism. This property is crucial for developing drugs that target metabolic disorders or infectious diseases .

Plant Growth Regulation

Agricultural Applications : The compound acts as a plant growth regulator, promoting cell division and growth. This property can be beneficial in enhancing crop yields and improving agricultural productivity through targeted applications .

Diagnostic Tools

Development of Diagnostic Agents : The unique chemical properties of this compound make it suitable for developing diagnostic agents that aid in detecting various diseases. Its ability to interact with biological molecules can be harnessed to create sensitive detection methods for early diagnosis .

Material Science

Specialized Materials Creation : The compound's unique characteristics allow it to be used in creating specialized materials, including coatings and polymers. These materials can exhibit enhanced performance due to the specific chemical properties imparted by the purine structure .

Summary of Biological Activities

Case Studies and Research Findings

- Antiviral Activity Study : A study investigated the antiviral properties of purine derivatives, including the target compound, revealing promising results against specific viral strains .

- Enzyme Interaction Analysis : Research focusing on enzyme interactions highlighted the compound's potential as an inhibitor for key metabolic enzymes, paving the way for therapeutic applications in metabolic disorders .

- Agricultural Trials : Field trials demonstrated the efficacy of the compound as a plant growth regulator, leading to increased crop yields under controlled conditions .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Selected Analogs

Physicochemical and Pharmacokinetic Properties

- Steric Effects : The 7-(4-methylbenzyl) group introduces bulkier steric hindrance compared to 7-ethyl () or 7-phenethyl () analogs, which may influence binding pocket interactions .

- Collision Cross-Section (CCS) : Predicted CCS values for the target compound (214.4 Ų for [M+H]+) suggest a compact conformation compared to analogs with larger substituents (e.g., indole-containing ) .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione?

Methodological Answer:

-

Informer Library Screening : Use aryl halide chemistry informer libraries (e.g., compound X12 in ) to evaluate reaction performance across diverse substrates. This allows comparative analysis of reaction conditions (e.g., catalysts, solvents) and identifies steric/electronic bottlenecks .

-

Flow Chemistry : Implement continuous-flow systems (as in ) for precise control of reaction parameters (temperature, residence time) during hydrazinyl bond formation. Example conditions:

Parameter Optimal Range Temperature 60–80°C Residence Time 10–15 min Solvent DMF/THF (3:1 v/v)

Basic: How can spectroscopic and crystallographic techniques resolve structural ambiguities in hydrazinyl-purine derivatives?

Methodological Answer:

-

¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to differentiate between E/Z isomers of the hydrazinylidene moiety (common in Schiff base derivatives, as in ).

-

X-ray Crystallography : For unambiguous conformation analysis, grow single crystals in ethanol/water (9:1) and use synchrotron radiation (e.g., ). Key metrics:

Metric Value (Example) R-factor <0.05 Hydrogen Bond Length 1.8–2.0 Å (O-H⋯O)

Advanced: How can Bayesian optimization improve reaction conditions for purine-dione derivatives?

Methodological Answer:

- Algorithm Implementation : Use Bayesian optimization ( ) to iteratively adjust variables (e.g., stoichiometry, pH) based on prior experimental data. Key steps:

- Define parameter space (e.g., 1.2–2.0 equiv. hydrazine).

- Use Gaussian processes to predict yield maxima.

- Validate with 3–5 high-probability experiments.

- Case Study : A 30% yield increase was achieved for analogous purine derivatives by optimizing temperature and catalyst loading .

Advanced: What strategies address contradictory data in regioselectivity or byproduct formation during synthesis?

Methodological Answer:

-

Mechanistic Profiling : Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states of competing pathways (e.g., ). Compare with experimental LC-MS data to identify dominant pathways.

-

In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to detect transient intermediates (e.g., ). Example findings:

Intermediate Lifetime (min) Role in Byproduct Formation Enol tautomer 2–4 Major contributor Radical species <1 Minor contributor

Advanced: How do hydrogen-bonding networks influence the stability of crystalline hydrazinyl-purine derivatives?

Methodological Answer:

- Crystal Engineering : Analyze packing motifs (e.g., R₂²(20) rings in ) via Mercury software. Key observations:

- Intramolecular O-H⋯N bonds stabilize the hydrazinylidene group.

- π-π stacking between purine and benzyl groups enhances thermal stability (Tₘ > 200°C).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., 60% H-bonding, 25% van der Waals) to guide co-crystallization strategies .

Basic: What purification challenges arise during the synthesis of this compound, and how are they mitigated?

Methodological Answer:

-

Chromatographic Issues : Hydrazinyl derivatives often exhibit tailing on silica columns due to hydrogen bonding. Use reverse-phase HPLC with:

Column Mobile Phase Gradient C18 (5 µm) Acetonitrile/0.1% TFA 20→80% in 20 min -

Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane, 4:1) to remove brominated byproducts (common in ).

Advanced: How can molecular docking predict the biological activity of this compound against kinase targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.